molecular formula C7H3F2NO3 B1409078 3,4-Difluoro-5-nitrobenzaldehyde CAS No. 1803730-07-5

3,4-Difluoro-5-nitrobenzaldehyde

Cat. No.: B1409078
CAS No.: 1803730-07-5
M. Wt: 187.1 g/mol
InChI Key: VJKNMTQRGLQIHU-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrobenzaldehyde typically involves the nitration of 3,4-difluorobenzaldehyde. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 3,4-Difluoro-5-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 3,4-Difluoro-5-nitrobenzoic acid.

Scientific Research Applications

3,4-Difluoro-5-nitrobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitrobenzaldehyde is largely dependent on its chemical reactivity. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s electronic properties, making it a useful building block in the synthesis of bioactive molecules. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways.

Comparison with Similar Compounds

  • 3,5-Difluoro-4-nitrobenzaldehyde
  • 2,4-Difluoro-5-nitrobenzaldehyde
  • 3,4-Difluorobenzaldehyde

Comparison: 3,4-Difluoro-5-nitrobenzaldehyde is unique due to the specific positioning of the fluorine and nitro groups, which significantly influence its chemical reactivity and physical properties. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3,4-difluoro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKNMTQRGLQIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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